5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
5-bromo-7-chloro-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-3-10-7-6(12)4(9)2-5(8)11-7/h2-3H,1H3 |
InChI Key |
XAWPSUZTCQSXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=N2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Halogenation of Pyridine Derivatives
Chlorination and bromination are typically achieved using electrophilic halogenating agents. For example:
-
Chlorination : Thionyl chloride (SOCl₂) or chlorine gas in the presence of Lewis acids (e.g., FeCl₃) at 60–80°C.
-
Bromination : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or DMF at room temperature.
In the synthesis of 5-bromo-7-chloro derivatives, sequential halogenation is critical. A reported protocol involves brominating 3-nitro-2-aminopyridine at position 5 using Br₂/FeCl₃, followed by chlorination at position 7 with SOCl₂.
Regioselectivity Control
Steric and electronic effects dictate halogen placement. Nitro and amino groups act as directing groups:
-
Nitro groups deactivate the ring, favoring meta-substitution.
-
Amino groups activate the ring, favoring para/ortho substitution.
Cyclization Methods for Imidazo[4,5-b]pyridine Formation
Reductive Cyclization of Nitro-Amino Intermediates
A tandem SNAr–reduction–cyclization sequence in H₂O-isopropyl alcohol (IPA) achieves high yields (85–90%):
-
SNAr Reaction : 2-Chloro-3-nitropyridine reacts with methylamine at 80°C for 2 hours to form 3-nitro-2-(methylamino)pyridine.
-
Nitro Group Reduction : Zinc dust and HCl reduce the nitro group to an amine, yielding 2,3-diaminopyridine.
-
Cyclization : Reaction with aldehydes (e.g., formaldehyde) forms the imidazo[4,5-b]pyridine ring.
Example Protocol
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| SNAr | Methylamine, H₂O-IPA, 80°C | 2 h | 90% |
| Reduction | Zn dust, HCl, 80°C | 45 min | 90% |
| Cyclization | Formaldehyde, H₂O-IPA, reflux | 10 h | 88% |
This method avoids toxic catalysts and uses eco-friendly solvents.
Transition Metal-Catalyzed Approaches
While less common for this target, palladium-catalyzed coupling has been explored for analogous imidazo[4,5-b]pyridines. For example, Suzuki-Miyaura coupling could introduce aryl groups post-cyclization.
Post-Cyclization Halogenation
Bromination at Position 5
Electrophilic bromination using Br₂ in dichloromethane at 0°C selectively targets position 5 due to electron-rich character from the adjacent amino group.
Chlorination at Position 7
Chlorine gas in acetic acid at 50°C introduces chlorine at position 7, leveraging the ring’s electronic profile post-bromination.
Purification and Characterization
Chemical Reactions Analysis
Halogen-Mediated Cross-Coupling Reactions
The bromine and chlorine atoms at positions 5 and 7 enable regioselective cross-coupling reactions:
Suzuki-Miyaura Coupling
-
The 5-bromo group undergoes palladium-catalyzed coupling with aryl boronic acids.
-
Example: Reaction with 4-methoxyphenylboronic acid yields 5-aryl derivatives (75–82% yield) under Pd(OAc)₂ catalysis .
Buchwald-Hartwig Amination
-
Substitution of the 7-chloro group with amines occurs using CuI/1,10-phenanthroline catalysts:
Amine Catalyst System Yield (%) Piperidine CuI/Phenanthroline 68 Benzylamine CuI/Phenanthroline 72
This reactivity enables sequential functionalization at C5 and C7 positions .
Regioselective C2-Arylation
The electron-deficient C2 position undergoes Pd-mediated direct arylation:
text**Reaction Conditions** - Catalyst: Pd(OAc)₂ (5 mol%) - Ligand: PivOH (30 mol%) - Base: K₂CO₃ - Solvent: DMA/H₂O (9:1) - Temperature: 110°C (microwave)
Key Findings :
Phase-Transfer Alkylation
Under TBAB/K₂CO₃ conditions:
| Alkylating Agent | Product Substituent | Yield (%) |
|---|---|---|
| Allyl bromide | 3-Allyl | 79 |
| Propargyl bromide | 3-Propargyl | 83 |
Products confirmed by ¹H/¹³C NMR and X-ray diffraction .
N-Methyl Group Reactivity
The 1-methyl group remains inert under standard conditions but participates in:
Heteroannulation and Cyclization
A base-free route constructs fused derivatives via imine intermediates:
Mechanistic Pathway :
-
Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) forms imine intermediates.
-
Intramolecular cyclization generates dihydroimidazo[4,5-b]pyridines.
-
Aromatization yields 1,2-disubstituted products (85–92% yield) .
Key Advantage : Avoids transition-metal catalysts, simplifying purification .
Biological Activity Correlation
While not a direct chemical reaction, the compound’s derivatives show:
-
Kinase Inhibition : IC₅₀ values < 100 nM against JAK2 and EGFR kinases.
-
Antimicrobial Effects : MIC values > 40 μM against E. coli and S. aureus .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting.
-
Photoreactivity : UV light (254 nm) induces debromination in DMSO solutions.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine exhibit significant biological activities:
- Antitumor Activity: Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, in vitro assays revealed cytotoxic effects against MDA-MB-231 (triple-negative breast cancer) and SNB-19 (glioblastoma), with IC50 values ranging from 0.76 to 15.40 μM .
- Kinase Inhibition: It has been identified as a potential inhibitor of key kinases involved in cancer progression, such as Aurora A kinase and FLT3 kinase, thereby influencing cell cycle regulation .
- Antiparasitic Activity: Some derivatives have shown effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness, indicating a broader scope for therapeutic applications .
Biological Mechanisms
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
- Receptor Modulation: It may modulate receptor activity by interacting with G-protein coupled receptors (GPCRs) and ion channels, influencing cellular signaling pathways .
Cytotoxicity Against Cancer Cell Lines
In one study evaluating the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives, significant activity was reported against human cancer cell lines such as MDA-MB-231 and SNB-19. The results indicated effective concentrations for inhibiting cell proliferation through structure-activity relationship (SAR) studies .
Aurora A Kinase Inhibition
Another study focused on the inhibition of Aurora A kinase by derivatives of this compound. The findings suggest that modifications to the imidazo[4,5-b]pyridine scaffold could enhance inhibitory effects against this critical enzyme involved in cell cycle regulation .
Activity Against Trypanosoma brucei
Research investigating the antiparasitic properties revealed that certain derivatives exhibited potent activity against Trypanosoma brucei. This highlights the compound's potential for developing new treatments for parasitic infections .
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound may also modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .
Molecular Targets and Pathways:
Enzymes: Inhibition of kinases and proteases.
Receptors: Modulation of G-protein coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
Structural Comparison with Imidazo[4,5-b]pyridine Derivatives
6-Bromo Derivatives
A closely related compound, 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine (CAS: 28279-41-6), differs in the position of the bromine atom (6 vs. 5) and lacks the 7-chloro substituent. For example, bromine at position 6 in other derivatives (e.g., 1-acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2-one) has been linked to hydrogen-bonding networks in crystal structures, influencing supramolecular packing .
Functional Group Variations
- 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2-one : Substitution of the methyl group with an acetyl group at position 1 enhances hydrogen-bonding capacity (N–H⋯O interactions) and may improve solubility in polar solvents. The acetyl group also introduces a planar conformation, as observed in crystallographic studies .
- The dihedral angles between the allyl groups and the core heterocycle (81.6° and −77.2°) highlight conformational flexibility absent in the target compound .
Piperazine-Containing Derivatives
Compounds such as 3-((4-(6-bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21f) incorporate piperazine and thiadiazole moieties. These modifications enhance kinase inhibitory activity by introducing hydrogen-bond donors/acceptors and extending π-π stacking interactions. The target compound lacks these functional groups, suggesting divergent pharmacological targets .
Comparison with Thiazolo[4,5-b]pyridine Analogs
Replacing the imidazole ring with a thiazole ring (e.g., 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one ) alters electronic density and hydrogen-bonding capacity. Thiazolo derivatives exhibit anticancer activity via cytotoxicity mechanisms distinct from imidazo analogs, likely due to sulfur’s electronegativity and larger atomic radius. Structural modifications at positions 3 and 6 in thiazolo derivatives further modulate bioactivity, underscoring the importance of heteroatom selection in drug design .
Crystallographic and Physicochemical Properties
- Planarity : The target compound’s fused rings are expected to be planar (based on analogs like 1-acetyl-6-bromo derivatives, r.m.s. deviation = 0.011 Å), facilitating intercalation with biomolecules .
- Hydrogen bonding : Unlike 5-bromo-2-chloropyrimidin-4-amine, which forms 2D networks via N–H⋯N bonds, the target compound’s methyl group may limit similar interactions, reducing crystal stability .
- Solubility : The chloro and bromo substituents increase hydrophobicity compared to hydroxy-substituted analogs used in pH-sensing applications .
Biological Activity
5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a complex fused ring structure that incorporates both imidazole and pyridine moieties, with bromine and chlorine substituents that enhance its chemical reactivity and biological profile.
- Molecular Formula : C7H5BrClN3
- Molecular Weight : 246.49 g/mol
- CAS Number : 1823343-76-5
Biological Activities
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine, including this compound, exhibit significant biological activities. These include:
- Antitumor Activity : Various studies have indicated that this compound can inhibit the growth of certain cancer cell lines. For instance, in vitro studies have shown that derivatives can exhibit potent cytotoxic effects against human cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, including Aurora A kinase and FLT3 kinase. These kinases are critical in cell cycle regulation and are often implicated in cancer progression.
- Antiparasitic Activity : Some derivatives have been studied for their effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[4,5-b]pyridine scaffold can enhance activity against this target.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluating the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives reported that this compound exhibited significant activity against several human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and SNB-19 (glioblastoma) with IC50 values ranging from 0.76 to 15.40 μM .
- Aurora A Kinase Inhibition
- Activity Against Trypanosoma brucei
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-2-(3-isopropyl-1-methylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | Contains a pyrazole moiety | Inhibitor of p21-activated kinase 4 |
| 7-Trifluoromethylimidazo[4,5-b]pyridine | Trifluoromethyl group at position 7 | Enhanced lipophilicity and potential bioactivity |
| 2-Aminoimidazo[4,5-b]pyridine | Amino group at position 2 | Known for antitumor activity |
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine, and how can structural purity be validated?
Methodology :
- Synthesis : A common approach involves condensation reactions of halogenated pyridine precursors. For example, 5-bromopyridine-2,3-diamine derivatives can react with methyl-substituted aldehydes under phase-transfer catalysis (solid-liquid) using DMF as a solvent and p-toluenesulfonic acid as a catalyst .
- Purification : Column chromatography with ethyl acetate/hexane (1:1) is effective for isolating the compound .
- Validation : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C7, chlorine at C5). X-ray crystallography resolves ambiguities in fused-ring planarity and substituent orientation .
Q. How does the compound’s halogen substitution pattern influence its antimicrobial activity?
Key Findings :
- Structure-Activity Relationship (SAR) : Bromine at C7 enhances steric bulk and electrophilicity, promoting interactions with bacterial enzymes (e.g., DNA gyrase). Chlorine at C5 may stabilize π-π stacking with aromatic residues in target proteins .
- Experimental Design : Test against Gram-positive (e.g., Bacillus pumilis) and Gram-negative (e.g., E. coli) strains using broth microdilution to determine MIC values. Compare with analogs lacking halogens (e.g., 1-methylimidazo[4,5-b]pyridine) to isolate substituent effects .
Q. What spectroscopic techniques are critical for characterizing this compound?
Protocol :
- ¹H/¹³C NMR : Identify protons on the methyl group (δ ~3.5 ppm) and aromatic protons in the fused ring system (δ 7.5–8.5 ppm). Bromine and chlorine substituents deshield adjacent carbons .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 275.1 for C₈H₆BrClN₃) .
- X-Ray Diffraction : Resolve dihedral angles between imidazole and pyridine rings (typically <3°) and hydrogen-bonding networks in crystalline form .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
Analysis :
- Contradiction : Evidence suggests chloro groups in imidazo[4,5-b]pyridines exhibit variable reactivity. For example, 7-chloro derivatives may resist substitution under mild conditions (e.g., NaOMe in refluxing PrOH) but react with anhydrous hydrazine .
- Resolution : Use computational modeling (DFT) to assess electronic effects. Bromine at C7 may deactivate the adjacent C5 chlorine via electron withdrawal, reducing nucleophilic susceptibility. Experimental validation via kinetics studies (e.g., monitoring Cl⁻ release under varied temperatures/pH) is recommended .
Q. What strategies improve regioselectivity in synthesizing imidazo[4,5-b]pyridine derivatives?
Advanced Synthesis :
- Challenges : Competing cyclization pathways often yield isomeric byproducts (e.g., imidazo[4,5-c]pyridines).
- Solutions :
- Directing Groups : Introduce temporary substituents (e.g., acetyl at N1) to steer cyclization .
- Microwave-Assisted Synthesis : Shorten reaction times to minimize side reactions (e.g., 30 min at 150°C in DMF) .
- Catalysis : Use Pd(0) complexes for Suzuki-Miyaura couplings to install aryl groups post-cyclization .
Q. How do metabolic pathways influence the compound’s biological activity, and what are the implications for toxicity studies?
Mechanistic Insights :
- Metabolism : Cytochrome P450 enzymes (e.g., CYP1A2) oxidize the methyl group, forming reactive intermediates that adduct DNA (e.g., N-(deoxyguanosin-8-yl) adducts). Compare with PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a carcinogen with similar metabolic activation .
- Toxicity Mitigation :
- In Vitro Models : Use human hepatocytes to profile metabolites via LC-MS/MS .
- Antioxidant Co-Treatment : Test polyphenols (e.g., resveratrol) to scavenge electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
